molecular formula C9H4Br2F6 B6312268 3,5-Bis(trifluoromethyl)benzal bromide CAS No. 1357624-74-8

3,5-Bis(trifluoromethyl)benzal bromide

Cat. No. B6312268
CAS RN: 1357624-74-8
M. Wt: 385.93 g/mol
InChI Key: SOKMCEFXKBHMAN-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)benzal bromide (3,5-BTFB) is a trifluoromethylated benzal bromide compound that has a wide range of uses in scientific research. It is a versatile reagent that can be used in a variety of studies and applications, including synthesis, biochemistry, and pharmacology. 3,5-BTFB has been studied extensively in the laboratory and is known for its high reactivity and stability.

Scientific Research Applications

3,5-Bis(trifluoromethyl)benzal bromide has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of various organometallic complexes, such as palladium and copper complexes. In addition, 3,5-Bis(trifluoromethyl)benzal bromide has been used in the synthesis of cyclic and linear peptides, as well as in the synthesis of peptide-based drugs.

Mechanism of Action

3,5-Bis(trifluoromethyl)benzal bromide is known to undergo a number of reactions, including nucleophilic substitution and nucleophilic addition. In nucleophilic substitution reactions, the trifluoromethyl group is replaced by a nucleophile, such as an alkoxide or amine. In nucleophilic addition reactions, the trifluoromethyl group is added to a double bond, such as an alkene or alkyne.
Biochemical and Physiological Effects
3,5-Bis(trifluoromethyl)benzal bromide is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 3,5-Bis(trifluoromethyl)benzal bromide has been shown to have anti-inflammatory and anti-cancer effects in animal studies.

Advantages and Limitations for Lab Experiments

3,5-Bis(trifluoromethyl)benzal bromide is a highly reactive and stable reagent, making it a useful tool for a variety of laboratory experiments. It is also relatively inexpensive and easy to obtain. However, it is important to note that 3,5-Bis(trifluoromethyl)benzal bromide is toxic and should be handled with care. In addition, it should not be used in experiments involving humans or animals.

Future Directions

The potential applications of 3,5-Bis(trifluoromethyl)benzal bromide are still being explored. One potential future direction is the use of 3,5-Bis(trifluoromethyl)benzal bromide in the synthesis of novel drugs. Another potential future direction is the use of 3,5-Bis(trifluoromethyl)benzal bromide in the synthesis of materials for use in the medical field, such as biocompatible polymers and hydrogels. In addition, further research into the biochemical and physiological effects of 3,5-Bis(trifluoromethyl)benzal bromide could lead to the development of new therapeutic agents. Finally, 3,5-Bis(trifluoromethyl)benzal bromide could be used in the development of new catalysts for use in organic synthesis.

Synthesis Methods

3,5-Bis(trifluoromethyl)benzal bromide is typically synthesized from benzyl bromide and trifluoromethanesulfonic acid (TFSA). The reaction is carried out in the presence of anhydrous sodium sulfate and a catalytic amount of anhydrous potassium carbonate. The reaction is typically carried out in a closed vessel and is heated to a temperature of 150°C for two hours. The reaction yields a white crystalline solid that is then purified by recrystallization.

properties

IUPAC Name

1-(dibromomethyl)-3,5-bis(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2F6/c10-7(11)4-1-5(8(12,13)14)3-6(2-4)9(15,16)17/h1-3,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKMCEFXKBHMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)benzal bromide

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